molecular formula C24H30O3Si B041249 [3aR-(3a CAS No. 140690-09-1

[3aR-(3a

Cat. No.: B041249
CAS No.: 140690-09-1
M. Wt: 394.6 g/mol
InChI Key: SZEYRRMRYKLNOX-QIJUGHKUSA-N
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Description

The stereochemical descriptor [3aR-(3a…)] denotes a specific spatial configuration in polycyclic organic compounds, where the "3aR" designation follows IUPAC nomenclature rules for defining the absolute configuration of chiral centers or ring junctions . This configuration is critical in determining the physical, chemical, and biological properties of compounds. Examples include:

  • 3aR-Santamalactone: A sesquiterpene lactone isolated from chicory, characterized by a bicyclic structure with a γ-lactone ring .
  • Chiral Ligands: Such as [3aR-[2(3'aR,8'aS),3'aB,8'aB]]-(+)-2,2'-methylenebis[oxazole], used in asymmetric catalysis .

The diversity of these compounds necessitates systematic comparisons with structural and functional analogs.

Properties

CAS No.

140690-09-1

Molecular Formula

C24H30O3Si

Molecular Weight

394.6 g/mol

IUPAC Name

(3aR,4S,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C24H30O3Si/c1-24(2,3)28(19-10-6-4-7-11-19,20-12-8-5-9-13-20)26-17-18-14-15-22-21(18)16-23(25)27-22/h4-13,18,21-22H,14-17H2,1-3H3/t18-,21-,22+/m1/s1

InChI Key

SZEYRRMRYKLNOX-QIJUGHKUSA-N

SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC4C3CC(=O)O4

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3CC[C@H]4[C@@H]3CC(=O)O4

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC4C3CC(=O)O4

Synonyms

(3aR,4S,6aS)-4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one;  (3aR,4S,6aS)-4[(tert-Butyldiphenylsilyoxy)methyl]hexahydro-2H-cyclopenta[b]furan-2-one; 

Origin of Product

United States

Preparation Methods

The synthesis of [3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan- typically involves multiple steps. The synthetic route often starts with the preparation of the cyclopenta[b]furan core, followed by the introduction of the tert-butyl diphenylsilyl group. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield. Industrial production methods may involve scaling up these reactions while maintaining stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl diphenylsilyl group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan- has several scientific research applications:

Mechanism of Action

The mechanism of action of [3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues in Sesquiterpenes

3aR-Santamalactone (C15H20O2) was compared to other sesquiterpene lactones, such as artemisinin and parthenolide:

  • NMR Profiles : The 3aR configuration in santamalactone results in distinct ¹H-NMR signals (e.g., δ 5.28 ppm for H-3a) and ¹³C-NMR shifts (δ 78.9 ppm for C-3a), differing from artemisinin’s endoperoxide signals (δ 5.86 ppm for H-12) .
Table 1: Key Spectral Data of Sesquiterpenes
Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Key Functional Groups Reference
3aR-Santamalactone 5.28 (H-3a) 78.9 (C-3a) γ-Lactone
Artemisinin 5.86 (H-12) 104.2 (C-12) Endoperoxide
Parthenolide 6.24 (H-13) 170.1 (C-15) α-Methylene-γ-lactone

Physical and Spectral Properties

  • Decahydronaphthofuranones: The [3aR] configuration in (3R,3aR,4aR,8aS,9aR)-decahydronaphthofuran-2-one results in a melting point of 156–158°C, higher than its 3aS diastereomer (142–144°C) due to enhanced crystal packing .
  • GC-MS Profiles : Cyclopentacyclooctenes with [3aR] configurations (e.g., in Euodia suaveolens essential oil) elute earlier (RT = 28.55 min) than linear terpenes (RT > 30 min), reflecting lower polarity .

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